cyclobutyl 3-amino-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
cyclobutyl 3-amino-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c9-7-4-6(10-11-7)8(12)13-5-2-1-3-5/h4-5H,1-3H2,(H3,9,10,11) |
InChI Key |
BSQTZBGNCLCWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(=O)C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 3-amino-1H-pyrazole-5-carboxylate
The synthesis of this compound can be achieved through various methods, often involving the reduction of a corresponding nitro compound or derivatization of a pyrazole precursor. For instance, methyl 3-amino-1H-pyrazole-5-carboxylate can be prepared using a palladium-catalyzed reduction of methyl 3-nitro-1H-pyrazole-5-carboxylate.
Reaction Scheme:
$$
\text{Methyl 3-nitro-1H-pyrazole-5-carboxylate} \xrightarrow[\text{Methanol}]{\text{H}_2\text{, Pd/C}} \text{Methyl 3-amino-1H-pyrazole-5-carboxylate}
$$
Procedure:
To a solution of methyl 3-nitro-1H-pyrazole-5-carboxylate in methanol, palladium on carbon is added, and the mixture is hydrogenated under pressure for a specified time. After filtration to remove the catalyst, the filtrate is concentrated to obtain the desired product.
| Reaction Condition | Yield |
|---|---|
| H2, 10% Pd/C, Methanol, 50 psi, 24 h | 100% |
| H2, 10% Pd/C, Methanol, 20°C, 4 h | 87% |
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles
Another approach involves the condensation reaction of 3-amino-1H-4-pyrazolecarbonitrile derivatives with enaminones or enaminonitriles. For example, the reaction of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with enaminonitrile can yield 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives.
Reaction Scheme:
$$
\text{3-amino-5-aryl-1H-4-pyrazolecarbonitriles} + \text{enaminonitrile} \xrightarrow{\text{Microwave}} \text{5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives}
$$
Procedure:
The reaction is carried out by heating the reactants in a microwave oven under solvent-free conditions, which proceeds regiospecifically to yield the desired product.
Preparation of 5-Acetyl-1H-Pyrazole-3-Carboxylic Acid
5-Acetyl-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, can be synthesized using a multi-step process involving the reaction of 3,3-dimethoxybutane-2-one with diethyl oxalate, followed by treatment with hydrazine monohydrochloride and subsequent hydrolysis.
Reaction Scheme:
$$
\text{3,3-dimethoxybutane-2-one} \xrightarrow[\text{Toluene}]{\text{KotBu, Diethyl oxalate}} \text{Intermediate} \xrightarrow[\text{Water}]{\text{Hydrazine HCl}} \text{ethyl-5-acetyl-1H-pyrazole-3-carboxylate} \xrightarrow[\text{THF}]{\text{aq. NaOH}} \text{5-acetyl-1H-pyrazole-3-carboxylic acid}
$$
- React 3,3-dimethoxybutane-2-one with potassium tert-butoxide and diethyl oxalate in toluene.
- Treat the resulting solid with hydrazine monohydrochloride in water.
- Add dichloromethane, separate the organic layer, and co-distill with n-heptane.
- Add aqueous sodium hydroxide to the mixture in tetrahydrofuran.
- Treat with hydrochloric acid to obtain 5-acetyl-1H-pyrazole-3-carboxylic acid.
| Reactant | Reagents | Conditions | Yield | Purity by HPLC |
|---|---|---|---|---|
| ethyl-5-acetyl-1H-pyrazole-3-carboxylate | aq. Sodium hydroxide, Hydrochloric acid, Tetrahydrofuran (THF) | 55-60°C, then 20-30°C | 63 g | 99.9% |
Analytical Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation. For instance, 1H NMR data is useful in characterizing pyrazole derivatives. The chemical shifts and coupling patterns provide valuable information about the compound's structure and purity.
Example:
1H NMR (300 MHz, DMSO-d6) data for a pyrazole derivative: δ 1.74-2.47 (m, 6H), 3.4 (m, 1H), 6.54 (s, 1H), 6.85 (m, 1H), 7.30-7.43 (m, 3H), 7.88 (s, 1H), 8.13 (m, 2H), 10.88 (s, 1H), 12.25 (s, 1H).
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
Example:
LC-MS (ESI) m/z 377 (M + H)+.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the synthesized compounds. Purity is assessed by measuring the area percentage of the desired peak in the chromatogram.
Example:
Purity by HPLC: 99.93%.
Reaction Conditions and Optimization
Microwave Irradiation
Microwave irradiation has been used to facilitate the synthesis of pyrazolo[1,5-a]pyrimidines. This method often results in shorter reaction times and higher yields compared to traditional heating methods.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups to amines. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.
Solvent-Free Conditions
Performing reactions under solvent-free conditions can be advantageous for reducing waste and simplifying the purification process. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives has been achieved using microwave irradiation under solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclobutyl 3-amino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The cyclobutyl ester group distinguishes this compound from analogs with methyl, ethyl, or tert-butyl esters. For example:
- Methyl 3-amino-1H-pyrazole-5-carboxylate (): A common precursor in macrocyclic kinase inhibitor synthesis. Its smaller methyl group reduces steric hindrance, improving reaction yields (e.g., 84% in nucleophilic substitutions) compared to bulkier esters .
- tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate (): The tert-butyl ester provides steric protection during synthesis, achieving 86% yield in Boc-protection reactions. However, its hydrophobicity may limit solubility in aqueous environments.
- Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate (): Ethyl esters balance lipophilicity and reactivity, with bioactivity studies showing enhanced anticancer potency compared to methyl analogs .
Cycloalkyl vs. Aryl Substituents
- Its similarity score (0.96) to cyclobutyl analogs suggests overlapping applications in drug design .
- 5-Cyclobutyl-1H-pyrazol-3-amine (): The free amine precursor (CID 22176774) has a pKa of ~3.68 (predicted), indicating moderate acidity. Esterification with cyclobutyl likely increases lipophilicity (logP) compared to carboxylic acid derivatives .
Data Tables
Table 1: Key Properties of Cyclobutyl 3-Amino-1H-Pyrazole-5-Carboxylate and Analogs
Table 2: Structural Similarity Scores ()
| Compound | Similarity Score |
|---|---|
| 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |
| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |
Research Findings and Trends
- Steric Effects : Cyclobutyl’s strained ring improves target selectivity over cyclopropyl (smaller) or cyclopentyl (larger) groups .
- Solubility : Cyclobutyl esters exhibit intermediate hydrophobicity, optimizing cell membrane permeability in drug candidates .
- Synthetic Challenges : Bulky cyclobutyl groups may reduce reaction yields compared to methyl esters, necessitating optimized coupling conditions .
Biological Activity
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
This compound is a member of the pyrazole family, which is known for its ability to interact with various biological targets, particularly in the context of kinase inhibition. The compound's structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding affinity and specificity towards enzymes and receptors involved in cellular signaling pathways.
Target Interactions
The primary mode of action of this compound involves its interaction with protein kinases. Pyrazole derivatives are often utilized as scaffolds for developing kinase inhibitors due to their ability to modulate kinase activity, which plays a critical role in various cellular processes, including cell cycle regulation and apoptosis .
Biochemical Pathways
The compound has been shown to influence several key biochemical pathways:
- Cell Cycle Regulation : It can affect gene expression related to cell cycle progression, leading to potential applications in cancer therapy .
- Apoptosis Modulation : By altering the expression of pro-apoptotic and anti-apoptotic genes, it may promote or inhibit programmed cell death .
Cellular Effects
This compound has demonstrated various cellular effects:
- Metabolic Activity : At lower concentrations, it may enhance metabolic activity in certain cell types, while higher doses could lead to cytotoxic effects.
- Gene Expression Alteration : The compound influences the expression levels of genes involved in critical cellular processes such as inflammation and stress response .
Case Studies
-
Kinase Inhibition Studies
A study investigating the inhibitory effects on cyclin-dependent kinases (CDKs) revealed that this compound exhibited potent inhibition against several CDK family members. The compound demonstrated an EC50 value of approximately 33 nM for CDK16, indicating strong potential as a therapeutic agent in cancer treatment . -
Anti-inflammatory Activity
Another study highlighted the compound's role as an anti-inflammatory agent by modulating key signaling pathways associated with inflammation. This suggests its utility in treating conditions characterized by excessive inflammatory responses .
| Property | Description |
|---|---|
| Molecular Weight | Approximately 195.23 g/mol |
| Solubility | Soluble in DMSO and ethanol; limited solubility in water |
| Stability | Stable under standard laboratory conditions; sensitive to light |
| pKa Value | Approximately 4.5 (indicating acidic properties) |
Q & A
Q. What are the established synthetic routes for cyclobutyl 3-amino-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step routes involving cyclocondensation of hydrazines with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, similar pyrazole derivatives are synthesized using hydrazine hydrate and cyclobutyl-substituted β-keto esters under reflux in ethanol, followed by amino group protection/deprotection steps . Key factors affecting yield include temperature control (e.g., 60–80°C for cyclocondensation), solvent polarity (ethanol or DMSO), and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization, necessitating purification via column chromatography or recrystallization.
Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- NMR : - and -NMR are critical for confirming the pyrazole ring structure, cyclobutyl substituents, and amino-carboxylate functionality. For instance, the cyclobutyl protons typically appear as multiplets in the 2.0–3.0 ppm range, while the pyrazole C-5 proton resonates near 6.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving ambiguities in hydrogen bonding or tautomeric forms of the pyrazole ring .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogous pyrazole derivatives in preliminary biological screens?
Comparative SAR studies highlight the cyclobutyl group’s role in enhancing lipophilicity and membrane permeability compared to phenyl or methyl substituents. For example, cyclobutyl derivatives show moderate anticancer activity (IC ~10–50 µM) in cell lines, outperforming ethyl-substituted analogs but underperforming bulkier cyclohexyl derivatives . The amino-carboxylate moiety is critical for hydrogen bonding with enzymatic targets like kinases or proteases .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in cyclobutyl group incorporation?
Low yields during cyclobutyl functionalization often stem from steric hindrance. Strategies include:
- Using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclobutyl boronic esters.
- Employing high-pressure conditions (5–10 bar) to enhance reaction kinetics for cyclobutyl halide substitutions .
- Monitoring intermediates via LC-MS to identify bottlenecks in multi-step syntheses .
Q. How can contradictions between NMR and X-ray data on tautomerism be resolved?
The pyrazole ring exists in a dynamic equilibrium between 1H- and 2H-tautomers. Discrepancies arise when NMR (solution state) and X-ray (solid state) data suggest different dominant tautomers. To resolve this:
Q. What strategies are effective for designing macrocyclic derivatives of this compound?
this compound serves as a hinge-binder precursor in macrocyclic kinase inhibitors. Key steps include:
- Reacting the amino group with carboxylic acid linkers (e.g., glutaric anhydride) to form amide bonds.
- Employing click chemistry (e.g., CuAAC) to cyclize the macrocycle, optimizing ring size (14–18 members) for target affinity .
- Validating conformational flexibility via molecular dynamics simulations .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions?
DFT studies (e.g., B3LYP/6-31G*) indicate that the carboxylate group withdraws electron density, activating the C-5 position for nucleophilic attack. Solvent models (e.g., PCM for ethanol) predict higher electrophilicity at C-5 (~2.5 eV) compared to C-3 (~1.8 eV), guiding regioselective modifications .
Q. What experimental approaches resolve solubility challenges in formulation for in vivo studies?
- Co-solvent Systems : Use DMSO:PEG 400 (1:4 v/v) to achieve >5 mg/mL solubility.
- Prodrug Design : Esterify the carboxylate group (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
